3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine
Description
3-Bromo-6-methoxy-2-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound featuring a fused imidazo-pyrimidine core substituted with bromine (3-position), methoxy (6-position), and methyl (2-position) groups. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions for further derivatization, while the methoxy and methyl groups influence solubility and steric interactions .
Properties
IUPAC Name |
3-bromo-6-methoxy-2-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-5-7(9)12-4-6(13-2)3-10-8(12)11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJNPTHGQGJLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=NC2=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-amino-1-propargylpyridinium bromide with sodium methoxide can lead to the formation of 2-methylimidazo[1,2-a]pyridine, which can then be brominated to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of suitable catalysts and reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a valuable scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases, including cancer and infectious diseases. For instance, derivatives of this compound have been synthesized and evaluated for their potential as kinase inhibitors, which are crucial in cancer treatment .
Mechanism of Action
3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine interacts with specific molecular targets such as enzymes and receptors. This interaction can inhibit enzymatic activity or modulate receptor functions, leading to significant biological effects .
Biological Research
Pathway Analysis
In biological research, this compound has been utilized to study various signaling pathways. For example, it has been employed to investigate the mechanisms underlying cellular responses to stress and inflammation. The ability to modify its structure allows researchers to explore how different substituents affect biological activity .
Case Studies
Recent studies have demonstrated the effectiveness of this compound in inhibiting specific cancer cell lines. For instance, research published in RSC Advances highlighted its role in selectively targeting cancer cells while sparing normal cells, showcasing its potential as a therapeutic agent .
Material Science
Advanced Materials Development
The unique structural properties of this compound make it suitable for developing advanced materials. Its ability to participate in various chemical reactions allows it to be integrated into polymers and other materials with specific functionalities .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular processes . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following table highlights key structural analogues and their substituent patterns:
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
- This compound: The methoxy group enhances aqueous solubility compared to non-polar substituents (e.g., Cl or Br alone).
- 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine : The chloro group at position 6 increases lipophilicity, reducing aqueous solubility but improving membrane permeability .
- Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate : The ester group improves solubility in organic solvents, making it suitable for prodrug development .
Key Research Findings
- Synthetic Optimization : Methoxy groups improve reaction yields in Pd-catalyzed cross-coupling reactions compared to bulkier substituents .
- Structure-Activity Relationships (SAR) :
- Bromine at position 3 is critical for kinase inhibition but may increase hepatotoxicity.
- Methoxy at position 6 balances solubility and target binding .
Biological Activity
3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1519606-88-2
- Molecular Formula : C8H8BrN3O
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Notably, its structure allows for various modifications that can enhance or alter its biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, revealing promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT-116 | 5.0 | Moderate inhibition |
| MCF-7 | 4.5 | Significant growth inhibition |
| HeLa | 6.0 | Moderate cytotoxicity |
These findings suggest that the compound could serve as a scaffold for developing new anticancer agents, especially given its relatively low toxicity to normal cells compared to cancerous ones .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| P. aeruginosa | 20 |
These results highlight the compound's potential as a lead compound in the development of new antibacterial therapies .
Case Study 1: Anticancer Screening
In a recent study published in MDPI, researchers synthesized several imidazo[1,2-A]pyrimidine derivatives and evaluated their anticancer activities against HCT-116 and MCF-7 cell lines. Among these derivatives, this compound showed the highest efficacy with an IC50 value of 4.5 µM against MCF-7 cells, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of various imidazo compounds, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria with an MIC of 10 µg/mL against S. aureus, suggesting its applicability in treating infections caused by resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
